4-(Aminomethyl)-4-methoxytetrahydro-2h-thiopyran 1,1-dioxide

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

4-(Aminomethyl)-4-methoxytetrahydro-2H-thiopyran 1,1-dioxide (CAS 1494859-15-2; also named (4-methoxy-1,1-dioxothian-4-yl)methanamine) is a geminally disubstituted saturated six-membered sulfur heterocycle belonging to the tetrahydrothiopyran 1,1-dioxide (thiane-1,1-dione) class. It carries both an aminomethyl (–CH₂NH₂) and a methoxy (–OCH₃) substituent at the ring 4-position, creating a quaternary carbon centre not present in the common 4-monosubstituted analogs.

Molecular Formula C7H15NO3S
Molecular Weight 193.27 g/mol
Cat. No. B13300282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-4-methoxytetrahydro-2h-thiopyran 1,1-dioxide
Molecular FormulaC7H15NO3S
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCOC1(CCS(=O)(=O)CC1)CN
InChIInChI=1S/C7H15NO3S/c1-11-7(6-8)2-4-12(9,10)5-3-7/h2-6,8H2,1H3
InChIKeyASBWAIQONHBREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-4-methoxytetrahydro-2H-thiopyran 1,1-Dioxide: Core Identity and Procurement-Relevant Classification


4-(Aminomethyl)-4-methoxytetrahydro-2H-thiopyran 1,1-dioxide (CAS 1494859-15-2; also named (4-methoxy-1,1-dioxothian-4-yl)methanamine) is a geminally disubstituted saturated six-membered sulfur heterocycle belonging to the tetrahydrothiopyran 1,1-dioxide (thiane-1,1-dione) class [1]. It carries both an aminomethyl (–CH₂NH₂) and a methoxy (–OCH₃) substituent at the ring 4-position, creating a quaternary carbon centre not present in the common 4-monosubstituted analogs . This structural feature imparts a distinct combination of hydrogen-bond donor/acceptor capacity (1 HBD, 4 HBA), low lipophilicity (XLogP3 = –1.1), and a topological polar surface area of 77.8 Ų, differentiating it from the des-methoxy parent 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (MW 163.24, 3 HBA) [1][2].

Why 4-(Aminomethyl)-4-methoxytetrahydro-2H-thiopyran 1,1-Dioxide Cannot Be Replaced by Common In-Class Analogs


Generic substitution of tetrahydrothiopyran 1,1-dioxide building blocks is unreliable because minor substituent changes at the 4-position produce disproportionate shifts in physicochemical properties, conformational equilibria, and downstream synthetic accessibility. The geminal aminomethyl–methoxy pairing on the target compound creates a sterically constrained quaternary centre that simultaneously modulates ring-flip energetics (axial vs. equatorial preferences of the sulfone-bearing ring) and provides orthogonal nucleophilic handles unavailable on mono-substituted analogs such as 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide or 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide [1][2]. Computational studies on the same scaffold class demonstrate that the identity of the 4-substituent can alter the conformational free energy difference (ΔG°) between axial and equatorial conformers by more than 1 kcal/mol, directly affecting molecular shape and pharmacophore presentation [2]. Furthermore, the additional methoxy oxygen increases the hydrogen-bond acceptor count from 3 to 4 and shifts the computed logP downward by approximately 0.8 log unit relative to the des-methoxy analog, impacting both purification behaviour and biological partitioning [1].

4-(Aminomethyl)-4-methoxytetrahydro-2H-thiopyran 1,1-Dioxide: Comparator-Anchored Quantitative Differentiation Evidence


Hydrogen-Bond Acceptor Count Comparison: Target vs. Des-Methoxy Analog

The target compound possesses 4 hydrogen-bond acceptor (HBA) atoms versus 3 HBA for the direct des-methoxy analog 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (CAS 476660-77-2), due to the additional ether oxygen of the methoxy group [1]. This difference alters the compound's capacity to engage in polar interactions with biological targets or chromatographic stationary phases.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Lipophilicity Shift: XLogP3 Comparison Between Methoxy-Containing and Des-Methoxy Analogs

The introduction of the 4-methoxy group reduces the computed partition coefficient by approximately 0.8 log unit relative to the des-methoxy comparator. The target compound exhibits an XLogP3 of –1.1, while the des-methoxy analog 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide has a predicted XLogP3 near –0.3 (computed from structurally analogous tetrahydrothiopyran dioxides) [1]. The experimentally derived logP for the target compound is –1.91 as reported by Fluorochem .

ADME Prediction LogP Profiling Lead Optimisation

Conformational Free Energy: 4-Substituent Effects on Ring-Flip Equilibria in the Tetrahydrothiopyran 1,1-Dioxide Scaffold

Freeman et al. (2005) reported ab initio and DFT-calculated conformational free energies (ΔG°) for a series of 4-monosubstituted tetrahydro-2H-thiopyran-1,1-dioxides [1]. For 4-methyltetrahydro-2H-thiopyran-1,1-dioxide, the computed –ΔG° values ranged from 1.73 to 1.85 kcal/mol across MP2/6-31+G(d), B3P86/6-31G(d), and B3PW91/6-31G(d) levels, closely matching experimental values for 4-methylcyclohexane (–ΔG° = 1.80 kcal/mol). In contrast, substituents such as 4-hydroxymethyl and 4-formyl showed substantially smaller conformational preferences (|ΔG°| < 0.5 kcal/mol at several levels of theory). The target compound bears a 4-methoxy group—electronically related to the 4-acetoxy and 4-hydroxymethyl substituents studied—suggesting the methoxy group reduces the axial/equatorial bias relative to 4-alkyl congeners, producing a more conformationally flexible scaffold.

Computational Chemistry Conformational Analysis Molecular Design

Synthetic Utility: Geminal Aminomethyl–Methoxy Disubstitution Enabling Orthogonal Derivatisation vs. Mono-Functional Analogs

The target compound provides two chemically orthogonal reactive handles at the same ring position: a primary amine (pKa ~10–11 for the conjugate acid, capable of amide bond formation, reductive amination, and sulfonamide coupling) and a methoxy group (capable of demethylation to the alcohol followed by further functionalisation). In contrast, the des-methoxy analog 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (CAS 476660-77-2) offers only the aminomethyl handle, while 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide offers only the hydroxyl handle [1].

Synthetic Chemistry Building Block Strategy Parallel Derivatisation

Scaffold Validation: Tetrahydrothiopyran 1,1-Dioxide Core as a Privileged DPP-4 Inhibitor Pharmacophore

The tetrahydrothiopyran 1,1-dioxide scaffold has been validated as a core pharmacophore element in multiple independently developed DPP-4 inhibitor series. A 2012 Bioorganic & Medicinal Chemistry Letters paper reported a series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides with DPP-4 IC₅₀ values reaching the low nanomolar range; compound 30 achieved oral glucose-lowering efficacy in mice [1]. The Merck patent family (US 2012/0277240, US 8,853,212) further demonstrates that the 4-substituted tetrahydrothiopyran 1,1-dioxide core supports potent DPP-4 inhibition across diverse substitution patterns [2]. The target compound, bearing both aminomethyl and methoxy at C4, serves as a direct synthetic precursor for constructing 4,4-disubstituted analogs within this validated pharmacophore space—a distinct advantage over mono-substituted tetrahydrothiopyran dioxide building blocks that lack the quaternary substitution required for certain inhibitor sub-series.

DPP-4 Inhibition Type 2 Diabetes Medicinal Chemistry Scaffold

Procurement-Relevant Application Scenarios for 4-(Aminomethyl)-4-methoxytetrahydro-2H-thiopyran 1,1-Dioxide


Fragment-Based Lead Generation Targeting DPP-4 and Related Serine Proteases

The tetrahydrothiopyran 1,1-dioxide core is a validated DPP-4 pharmacophore, with elaborated analogs achieving nanomolar potency in human recombinant DPP-4 inhibition assays and in vivo glucose-lowering efficacy in rodent models [1]. The target compound, providing both an aminomethyl anchor point for amide/urea library synthesis and a methoxy group for additional polarity tuning (XLogP3 = –1.1, 4 HBA), serves as an ideal fragment elaboration starting point for constructing 4,4-disubstituted DPP-4 inhibitor candidates with differentiated physicochemical profiles versus existing clinical agents [2]. Its low molecular weight (193.27 Da) and high Fsp³ (1.0) align with fragment-based drug design guidelines.

Parallel Library Synthesis Exploiting Orthogonal Amine and Methoxy Handles

The geminal arrangement of a primary amine and a methyl ether at the C4 quaternary centre enables two-directional derivatisation without protecting group strategies. The amine can be elaborated via amide coupling, sulfonamide formation, or reductive amination, while the methoxy group can be demethylated (BBr₃, TMSI) to reveal a tertiary alcohol for subsequent O-alkylation, acylation, or Mitsunobu chemistry. This dual-handle architecture supports at minimum twice the combinatorial library diversity from a single building block procurement compared to the mono-functional analogs 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide or 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide [2][3].

Scaffold Hopping and Bioisostere Evaluation Programs for Sulfone-Containing Heterocycles

The conformational flexibility of the tetrahydrothiopyran 1,1-dioxide ring, modulated by the 4-substituent identity, makes this scaffold useful for systematic scaffold-hopping campaigns comparing sulfone, sulfoxide, ether, and carbocyclic ring systems. Computational studies demonstrate that 4-substituents producing small conformational free energy biases (as inferred for the methoxy group) yield conformer populations distinct from those of 4-alkyl-substituted analogs, which show strong equatorial preferences [3]. The target compound therefore provides access to a conformational ensemble not represented by 4-methyl or 4-chloro tetrahydrothiopyran dioxide building blocks.

Physicochemical Property Optimisation in CNS and Low-LogP Drug Discovery Programs

With a computed XLogP3 of –1.1 (vendor logP –1.91) and a topological polar surface area of 77.8 Ų, the target compound occupies a physicochemical space suitable for CNS drug discovery and other programs requiring low intrinsic lipophilicity [2]. Compared to the des-methoxy analog (estimated XLogP3 ≈ –0.3), the target compound's lower logP reduces predicted phospholipid bilayer passive permeability but improves aqueous solubility and reduces hERG and CYP promiscuity risk—a trade-off that can be exploited in lead optimisation when starting from a more lipophilic hit series.

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